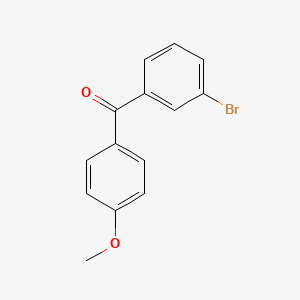
(3-Bromophenyl)(4-methoxyphenyl)methanone
Cat. No. B1273611
Key on ui cas rn:
54118-76-2
M. Wt: 291.14 g/mol
InChI Key: VIRBFLHMELPKFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09079930B2
Procedure details


To a cooled (0° C.) mixture of 3-bromobenzoyl chloride (5-a, 178 g, 0.82 mol) and anisole (110 g, 1.03 mol) in DCM (2.0 L) was added AlCl3 (138 g, 1.03 mol) portion wise with stirring under N2. The resulting reaction mixture was allowed to stir at r.t overnight. The reaction mixture was poured into 20% HCl (1500 ml), stirred for 1 h, and layers were separated. The aqueous layer was further extracted with DCM (2×750 ml). The combined organic layer was washed with water, brine, dried (Na2SO4), filtered and concentrated under reduced pressure. The residue was washed with hexane to afford the product, 5-b, (190 g, 84%).



Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5](Cl)=[O:6].[C:11]1([O:17][CH3:18])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[Al+3].[Cl-].[Cl-].[Cl-].Cl>C(Cl)Cl>[Br:1][C:2]1[CH:3]=[C:4]([C:5]([C:14]2[CH:15]=[CH:16][C:11]([O:17][CH3:18])=[CH:12][CH:13]=2)=[O:6])[CH:8]=[CH:9][CH:10]=1 |f:2.3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
178 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(C(=O)Cl)C=CC1
|
|
Name
|
|
|
Quantity
|
110 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)OC
|
|
Name
|
|
|
Quantity
|
2 L
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
138 g
|
|
Type
|
reactant
|
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Step Three
|
Name
|
|
|
Quantity
|
1500 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring under N2
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
To a cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting reaction mixture
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
to stir at r.t overnight
|
|
Duration
|
8 (± 8) h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 1 h
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
layers were separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was further extracted with DCM (2×750 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic layer was washed with water, brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
WASH
|
Type
|
WASH
|
|
Details
|
The residue was washed with hexane
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=C(C=CC1)C(=O)C1=CC=C(C=C1)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 190 g | |
| YIELD: PERCENTYIELD | 84% | |
| YIELD: CALCULATEDPERCENTYIELD | 79.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

